molecular formula C13H11N5O B2406911 3-(7-Aza-2-benzimidazolyl)benzamidoxime CAS No. 1256486-26-6

3-(7-Aza-2-benzimidazolyl)benzamidoxime

Cat. No.: B2406911
CAS No.: 1256486-26-6
M. Wt: 253.265
InChI Key: ACUWNHCIYUAHPN-UHFFFAOYSA-N
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Description

3-(7-Aza-2-benzimidazolyl)benzamidoxime is a complex organic compound that features an imidazo[4,5-b]pyridine ring fused with a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Aza-2-benzimidazolyl)benzamidoxime typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[4,5-b]pyridine core. This intermediate is then subjected to further functionalization to introduce the benzimidamide group and the N-hydroxy functionality. The reaction conditions often involve the use of catalysts, such as transition metals, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(7-Aza-2-benzimidazolyl)benzamidoxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroimidazo[4,5-b]pyridines, and substituted benzimidamides.

Mechanism of Action

The mechanism of action of 3-(7-Aza-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Key molecular targets include kinases and other regulatory proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Aza-2-benzimidazolyl)benzamidoxime is unique due to the presence of both the N-hydroxy and benzimidamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in medicinal chemistry and drug development .

Properties

IUPAC Name

N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUWNHCIYUAHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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